molecular formula C13H12O3 B2442395 (2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid CAS No. 461684-28-6

(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid

Cat. No.: B2442395
CAS No.: 461684-28-6
M. Wt: 216.236
InChI Key: OEZHHHFRMDIKIH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid is a chemical compound belonging to the class of chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid typically involves the condensation of 2-methyl-2H-chromen-3-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, other substituted chromenes.

Scientific Research Applications

(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of (2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2H-chromenes: These compounds share a similar chromene core structure but differ in their substituents.

    Coumarins: Structurally related to chromenes, coumarins are known for their anticoagulant and antimicrobial properties.

    Flavonoids: Another class of compounds with a similar core structure, flavonoids are widely studied for their antioxidant and anti-inflammatory activities.

Uniqueness

(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid, a derivative of chromene, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

This compound is characterized by its unique chromene structure, which is known for diverse biological properties. The compound's synthesis typically involves the condensation of 2-methyl-2H-chromen-3-carbaldehyde with malonic acid, followed by decarboxylation under basic conditions.

2. Biological Activity

Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of chromene can inhibit the growth of various bacterial strains, demonstrating potential as antimicrobial agents .

Anticancer Activity
Several studies have investigated the anticancer properties of chromene derivatives. In vitro tests have demonstrated that this compound can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and PC3 (prostate cancer) . The compound's mechanism may involve the modulation of cell signaling pathways associated with cell proliferation and survival.

The biological effects of this compound are believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could modulate receptor activity related to apoptosis and cell cycle regulation.
  • Oxidative Stress : The compound may influence oxidative stress pathways, contributing to its anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeModel SystemIC50 Value (µg/mL)Reference
AntimicrobialSalmonella typhimurium30.77
AnticancerHepG229.977
AnticancerPC340.479

Case Study: Anticancer Activity

In a study assessing the cytotoxic effects of various chromene derivatives, this compound was tested against multiple human tumor cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant potency comparable to established chemotherapeutics like doxorubicin .

5. Conclusion

This compound shows promising biological activities, particularly in antimicrobial and anticancer domains. Its mechanisms of action involve complex interactions with cellular targets that warrant further investigation to fully elucidate its therapeutic potential.

Properties

IUPAC Name

(E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-9-10(6-7-13(14)15)8-11-4-2-3-5-12(11)16-9/h2-9H,1H3,(H,14,15)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZHHHFRMDIKIH-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.